tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate: is a complex organic compound featuring a tert-butyl ester group, a sulfamoyl group attached to a pyrrolidine ring, and an oxan (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl pyrrolidine-1-carboxylate and oxan-4-ylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems can also enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Bases: Triethylamine, sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group: The tert-butyl group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine
Drug Development:
Enzyme Inhibition: The sulfamoyl group can act as a mimic of phosphate groups, making it useful in the design of enzyme inhibitors.
Industry
Catalysis: Used in catalytic processes due to its stability and reactivity.
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfamoyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-[(morpholin-4-yl)sulfamoyl]pyrrolidine-1-carboxylate: Similar structure but with a morpholine ring instead of an oxan ring.
tert-Butyl (3S)-3-[(piperidin-4-yl)sulfamoyl]pyrrolidine-1-carboxylate: Contains a piperidine ring instead of an oxan ring.
Uniqueness
Structural Features: The presence of the oxan ring provides unique steric and electronic properties compared to similar compounds with different ring systems.
Reactivity: The specific arrangement of functional groups in tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate can lead to distinct reactivity patterns, making it valuable in synthetic and medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
2679951-00-7 |
---|---|
Molecular Formula |
C14H26N2O5S |
Molecular Weight |
334.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.